molecular formula C20H19FN4O4 B11488791 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488791
M. Wt: 398.4 g/mol
InChI Key: NSILYUQBAKNZIK-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C18H18FN3O4. This compound is notable for its unique structure, which includes an ethoxy group, a fluorophenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the fluorophenyl group. The ethoxy group is introduced through an etherification reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as its effects on enzymes or cellular pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-(2-FLUOROPHENYL)BENZAMIDE: This compound lacks the oxadiazole ring, making it less complex but also potentially less active in certain applications.

    N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE: This compound lacks the ethoxy group, which may affect its solubility and reactivity.

Uniqueness

4-ETHOXY-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, fluorophenyl group, and ethoxy group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O4/c1-2-28-14-9-7-13(8-10-14)18(26)22-11-12-23-19(27)20-24-17(25-29-20)15-5-3-4-6-16(15)21/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,27)

InChI Key

NSILYUQBAKNZIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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